7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
“7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a compound that belongs to the class of azoloazines . Azoloazines are of interest as molecules with potential antiviral and antidiabetic activity . They are a privileged class of compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles has been described in the literature . The optimal method for their synthesis is the heating of initial components in pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve cyclocondensation of aminoazoles and (ethoxymethylidene)malononotrile . The optimal method for synthesis is the heating of initial components in pyridine .Scientific Research Applications
Crystallographic Studies and Supramolecular Architecture
The molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was studied in two crystal environments, highlighting the role of hydrogen bonding and π-π stacking interactions in forming different supramolecular architectures (Canfora et al., 2010). These studies are essential for understanding the potential biological activity of coordination compounds derived from these molecules.
Coordination Chemistry
Triorganotin(IV) derivatives of a similar compound demonstrated in vitro antimicrobial activity against Gram-positive bacteria, showing the compound's relevance in developing antimicrobial agents (Ruisi et al., 2010). These findings indicate the potential for these compounds to be used in medical and pharmaceutical research, particularly in creating new antimicrobial agents.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which results in the alteration of cell cycle progression . This inhibition is achieved through the compound fitting into the CDK2 active site and forming essential hydrogen bonds .
Biochemical Pathways
The inhibition of cdk2 by similar compounds can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of various cell lines . They also induce significant alterations in cell cycle progression and apoptosis within cells .
Action Environment
The synthesis of similar compounds has been described as eco-friendly and catalyst-free , suggesting that the environmental conditions for their synthesis are mild.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid are not fully explored. It is known that azoloazines, the class of compounds it belongs to, interact with various enzymes, proteins, and other biomolecules . For instance, the presence of a (het)aryl fragment in the azole ring of similar compounds is associated with an increase in affinity to adenosine receptors . Moreover, the presence of an alkylsulfonyl residue favors antiviral activity .
Cellular Effects
Compounds with similar structures have shown cytotoxic activities against various cell lines . For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase . This inhibition is achieved through binding interactions with the enzyme, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
Similar compounds have been synthesized and studied under various conditions . For instance, the optimal method for synthesizing 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles, a similar compound, involves heating the initial components in pyridine .
Metabolic Pathways
It is known that similar compounds interact with various enzymes and cofactors .
Properties
IUPAC Name |
7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N5O2/c8-7(9,10)5-13-6-12-1-2(4(16)17)3(11)15(6)14-5/h1H,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMHNPPOXHEFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NN2C(=C1C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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